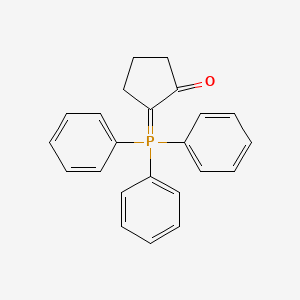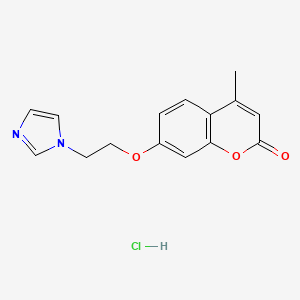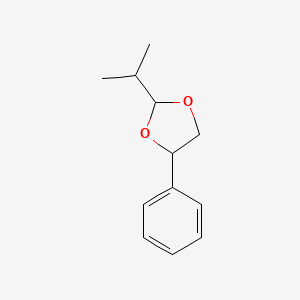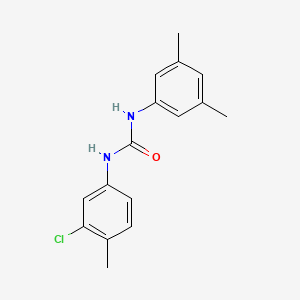
2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(triphenylphosphoranylidene)cyclopentanone is an organophosphorus compound with the molecular formula C23H21OP. It is characterized by the presence of a phosphoranylidene group attached to a cyclopentanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
2-(triphenylphosphoranylidene)cyclopentanone can be synthesized through the reaction of triphenylphosphine with cyclopentanone in the presence of a suitable base. The reaction typically involves the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-(triphenylphosphoranylidene)cyclopentanone are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using larger quantities of reagents. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(triphenylphosphoranylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds. These products can be further utilized in various chemical transformations and applications.
科学的研究の応用
2-(triphenylphosphoranylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphoranylidene-containing biomolecules.
Medicine: Research on potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(triphenylphosphoranylidene)cyclopentanone involves the formation of a phosphonium ylide intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism .
類似化合物との比較
Similar Compounds
- 2-(triphenylphosphoranylidene)acetophenone
- 2-(triphenylphosphoranylidene)butyraldehyde
- 2-(triphenylphosphoranylidene)propionaldehyde
Uniqueness
2-(triphenylphosphoranylidene)cyclopentanone is unique due to its cyclopentanone ring structure, which imparts distinct chemical properties compared to other phosphoranylidene compounds. This uniqueness makes it valuable in specific synthetic applications and research studies[5][5].
特性
CAS番号 |
2136-76-7 |
|---|---|
分子式 |
C23H21OP |
分子量 |
344.4 g/mol |
IUPAC名 |
2-(triphenyl-λ5-phosphanylidene)cyclopentan-1-one |
InChI |
InChI=1S/C23H21OP/c24-22-17-10-18-23(22)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChIキー |
CVPGAJURWPTFCB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)








![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
